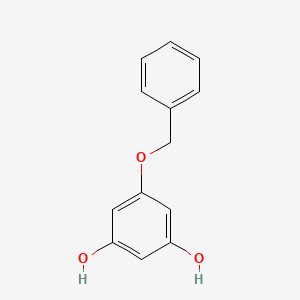

5-(Benzyloxy)resorcinol

説明

5-(Benzyloxy)resorcinol is a substituted resorcinol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the aromatic ring. Resorcinol (1,3-dihydroxybenzene) serves as the parent compound, and substitution at the 5-position modulates physicochemical properties and bioactivity.

特性

分子式 |

C13H12O3 |

|---|---|

分子量 |

216.23 g/mol |

IUPAC名 |

5-phenylmethoxybenzene-1,3-diol |

InChI |

InChI=1S/C13H12O3/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |

InChIキー |

NVOJWBBMMVWYGJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-(Benzyloxy)resorcinol with analogous resorcinol derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Lipophilicity (Inferred) |

|---|---|---|---|---|---|

| Resorcinol | C₆H₆O₂ | 110.1 | 110–112 | None (parent compound) | Low |

| 5-Methoxyresorcinol | C₇H₈O₃ | 140.14 | 80.3 | Methoxy (-OCH₃) | Moderate |

| Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | Not reported | Hexyl (-C₆H₁₃) | High |

| 5-(Z-nonadec-14-enyl)resorcinol | C₂₅H₄₀O₂ | 372.59 | Not reported | Alkenyl (-C₁₉H₃₇, Z-form) | Very high |

| 5-n-Nonadecylresorcinol | C₂₅H₄₄O₂ | 376.62 | Not reported | Saturated alkyl (-C₁₉H₃₉) | Very high |

| 5-(Benzyloxy)resorcinol | C₁₃H₁₂O₃ | 216.24 | Not available | Benzyloxy (-OCH₂C₆H₅) | Moderate-high |

Key Observations :

- Resorcinol: The simplest derivative, with high water solubility due to polar hydroxyl groups. Used in adhesives, dyes, and topical antiseptics .

- 5-Methoxyresorcinol: The methoxy group reduces polarity compared to resorcinol, lowering the melting point (80.3°C) and enhancing lipid solubility .

- Hexylresorcinol: The hexyl chain significantly increases hydrophobicity, making it suitable for lipid-rich environments. Widely used as an antiseptic and anthelmintic .

- Long-chain alkyl/alkenyl derivatives: Compounds like 5-(Z-nonadec-14-enyl)resorcinol and 5-n-Nonadecylresorcinol exhibit very high lipophilicity, favoring membrane integration. These are biomarkers in plant extracts and studied for antioxidant and anti-hyperuricemic activities .

- Its lipophilicity is intermediate between methoxy and long-chain alkyl derivatives.

Resorcinol

- Applications : Industrial disinfectant, chemical intermediate, and topical treatment for skin conditions .

- Limitations : High polarity limits penetration through lipid membranes.

5-Methoxyresorcinol

- Bioactivity: Demonstrated antioxidant properties due to electron-donating methoxy group. Potential therapeutic applications in oxidative stress-related disorders .

Hexylresorcinol

- Bioactivity : Broad-spectrum antimicrobial activity; disrupts microbial cell membranes. FDA-approved for throat lozenges and topical antiseptics .

Long-chain Alkyl/Alkenyl Resorcinols

- 5-(Z-nonadec-14-enyl)resorcinol: Isolated from L. pumila, exhibits anti-hyperuricemic effects by inhibiting xanthine oxidase. Also shows antioxidant activity comparable to β-carotene .

- 5-n-Nonadecylresorcinol: Identified as a biomarker in cereals and plants; modulates lipid metabolism in preclinical studies .

5-(Benzyloxy)resorcinol (Inferred)

- Potential Bioactivity: The benzyloxy group may enhance binding to aromatic receptors or enzymes. Structural analogs suggest possible antimicrobial or antioxidant applications, though empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。